![molecular formula C17H22N4O4 B2782053 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 1795490-00-4](/img/structure/B2782053.png)
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . The “4-(dimethylamino)-2-ethoxypyrimidin-5-yl” part suggests the presence of a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the dimethylamino group could potentially make the compound more basic, while the ethoxy group could increase its solubility in organic solvents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, the dimethylamino group, and the ethoxy group. The amide group could potentially undergo hydrolysis, particularly under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the dimethylamino and ethoxy groups could potentially increase its solubility in organic solvents, while the benzamide group could influence its melting and boiling points .Scientific Research Applications
- Application : N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3,4-dimethoxybenzamide (let’s call it DSDNS for brevity) has been synthesized and grown into single crystals. These crystals exhibit positive photoconductivity and promising third-order nonlinear optical (NLO) properties. The Z-scan method reveals its potential for designing nonlinear optical devices and optical limiting applications .
- Application : DSDNS shows promise as a candidate for white light emission. Its luminescence properties and chromaticity diagram suggest its suitability for white light applications .
- Application : DSDNS has been investigated for its refraction and absorption properties in the THz range. Understanding its behavior in this frequency region is crucial for potential THz wave generation applications .
- Application : DSDNS exhibits 90% optical transmittance with a cut-off wavelength at 520 nm and a bandgap of 2.39 eV. These properties are relevant for optoelectronic applications .
- Application : DSDNS remains stable up to 273 °C and has a high tolerance capacity (19.4 GW/cm²) against 1064 nm laser radiation. This makes it suitable for laser-related applications .
- Application : DSDNS, with its unique molecular structure, contributes to the growing field of ONLO materials. Its intermolecular charge transfer and strong coulomb interactions enhance its optical properties .
Nonlinear Optical Materials
White Light Emission
Terahertz (THz) Wave Generation
Optical Transmittance and Bandgap
Stability and Laser Damage Threshold
Molecular Design Possibilities
Mechanism of Action
- The primary target of this compound is histone deacetylase 8 (HDAC8) . HDAC8 is responsible for the deacetylation of lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4). By removing acetyl groups from histones, HDAC8 contributes to epigenetic repression and plays a crucial role in gene regulation .
Target of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-6-25-17-18-10-12(15(20-17)21(2)3)19-16(22)11-7-8-13(23-4)14(9-11)24-5/h7-10H,6H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQQSPPFISOICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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